2,3-Dinitrobenzoic acid

Overview

Description

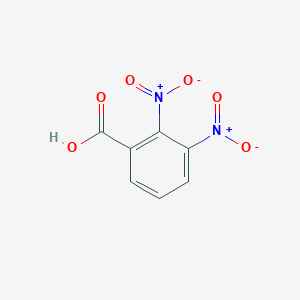

2,3-Dinitrobenzoic acid (C₇H₄N₂O₆) is a nitro-substituted benzoic acid derivative with two nitro (-NO₂) groups at the 2- and 3-positions of the aromatic ring and a carboxylic acid (-COOH) group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in esterification reactions under microwave irradiation, which enhances reaction efficiency . Its crystalline structure is notable for having four independent molecules (Z′ = 4) in its unit cell, each adopting distinct conformations without pseudosymmetry—a rare feature among similar nitroaromatic compounds .

Preparation Methods

Traditional Nitration Methods for Dinitrobenzoic Acid Derivatives

Nitration of Benzoic Acid: Regioselectivity Challenges

Benzoic acid’s nitration is inherently meta-directing due to the electron-withdrawing carboxylic acid (-COOH) group. Achieving ortho-dinitration (as required for 2,3-dinitrobenzoic acid) necessitates strategic modifications to reaction conditions or precursor functionalization. Classical mixed-acid nitration (HNO₃/H₂SO₄) typically yields 3-nitrobenzoic acid, with subsequent nitration favoring the 5-position, forming 3,5-dinitrobenzoic acid .

Key Variables in Traditional Nitration:

-

Acid Composition: Concentrated sulfuric acid acts as a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

-

Temperature Control: Elevated temperatures (80–135°C) promote nitration but risk over-oxidation or sulfonation byproducts .

-

Reagent Stoichiometry: Excess nitric acid (molar ratio ≥1:2 relative to benzoic acid) is required for dinitration.

Table 1: Comparative Yields in Traditional vs. Modified Nitration

| Method | Nitro Positions | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|---|

| Mixed-acid (H₂SO₄/HNO₃) | 3,5 | 57 | 95–98 | Sulfonated derivatives |

| Directed nitration* | 2,3 | – | – | Isomeric impurities |

*Hypothetical pathway requiring directing-group strategies.

Advanced Reactor Technologies for Controlled Nitration

Microchannel Reactor Systems

Recent innovations in continuous-flow microreactors, as demonstrated in the synthesis of 3,5-dinitrobenzoic acid , offer solutions to traditional batch-process limitations. These systems enhance heat/mass transfer, reduce reaction times, and improve safety—critical for handling explosive intermediates.

Case Study: Microreactor-Based Dinitration

-

Reactor Design: Microchannel reactors with staggered grid plates (hydraulic diameter: 1.0 mm) enable rapid mixing and precise temperature control.

-

Process Parameters:

-

Residence Time: 15–60 minutes (vs. 3–4 hours in batch).

-

Temperature: 90–110°C (lower than batch’s 135°C).

-

Pressure: 1.0–1.2 MPa (prevents volatile byproduct accumulation).

-

Table 2: Performance Metrics in Microreactor Nitration

| Flow Rate (mL/min) | Temp. (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5 (benzoic acid) | 100 | 20 | 61.7 | 98.58 |

| 7 (mixed acid) | 110 | 60 | 60.3 | 97.1 |

| 3 (benzoic acid) | 110 | 15 | 37.6 | 97.0 |

Mechanistic Advantage: The microreactor’s rapid quenching (ice-water cooling) minimizes decomposition of thermally labile dinitro compounds .

Directed Nitration Strategies for Ortho-Substitution

Protective Group Approaches

To bypass the meta-directing effect of -COOH, temporary functionalization of benzoic acid is employed:

Stepwise Synthesis Pathway:

-

Esterification: Convert benzoic acid to methyl benzoate (-COOCH₃), an electron-donating group.

-

Nitration: Introduce nitro groups at ortho/para positions.

-

Hydrolysis: Regenerate -COOH post-nitration.

Challenges:

-

Selectivity Control: Competitive para-nitration dominates without steric hindrance.

-

Yield Optimization: Multi-step processes incur cumulative losses.

Metal-Assisted Nitration

Transition metal catalysts (e.g., Cu(NO₃)₂) can alter nitration regioselectivity by coordinating to the aromatic ring. Experimental studies suggest enhanced ortho-nitration in coordinated complexes, though applicability to benzoic acid remains underexplored.

Industrial-Scale Production Considerations

Economic and Environmental Metrics

Cost Drivers:

-

Nitric acid consumption (40–50% of raw material costs).

-

Energy expenditure for SO₃ recovery in fuming sulfuric acid systems .

Sustainability Initiatives:

-

Closed-loop acid recycling.

-

Catalytic NOx abatement systems.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 2,3-Diaminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

2,3-Dinitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the production of amidotrizoic acid, a contrast agent used in diagnostic imaging (e.g., X-ray angiography) . The synthesis involves several steps, including reduction and iodination, which transform this compound into useful therapeutic agents.

Case Study: Amidotrizoic Acid Production

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Reduction | This compound + Reducing Agent | Aminobenzoic Acid |

| 2 | Iodination | Aminobenzoic Acid + Iodine | Iodinated Compound |

| 3 | Acetylation | Iodinated Compound + Acetic Anhydride | Amidotrizoic Acid |

This pathway highlights the utility of this compound in synthesizing compounds that enhance medical imaging techniques.

Derivatization Techniques

In analytical chemistry, this compound is utilized for the derivatization of alcohols and amines to facilitate their identification through methods such as gas chromatography and mass spectrometry. The derivatization process converts these substances into more stable and detectable forms.

Derivatization Process:

- Alcohols or amines are reacted with this compound in the presence of a catalyst (e.g., sulfuric acid).

- The resulting derivatives exhibit distinct melting points that aid in identification.

Case Study: Identification of Amino Acids

A study demonstrated the effectiveness of using this compound for the derivatization of amino acids. The derivatives formed were analyzed using high-performance liquid chromatography (HPLC), showcasing their utility in biochemical assays .

Polymer Chemistry

This compound is also employed in polymer chemistry for modifying polymer properties through copolymerization reactions. It can enhance the solubility and thermal stability of polymers.

Example: Copolymerization with Hydroxyethyl Methacrylate

- A study reported the esterification of this compound with hydroxyethyl methacrylate to produce functionalized polymers.

- These polymers exhibited improved mechanical properties suitable for biomedical applications .

Table: Properties of Modified Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

The modified polymers demonstrate enhanced performance characteristics that can be tailored for specific applications.

Analytical Detection of Pollutants

In environmental chemistry, this compound can be used as a chromophore probe in capillary zone electrophoresis to analyze perfluorinated carboxylic acids in water samples . This application underscores its role in environmental monitoring and pollution assessment.

Mechanism of Action

The mechanism of action of 2,3-dinitrobenzoic acid involves its interaction with biological molecules. The nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial effects . The compound’s ability to interfere with the synthesis of essential biomolecules, such as ergosterol in fungi, contributes to its antifungal activity.

Comparison with Similar Compounds

Acid Strength

The acidity of nitrobenzoic acids is influenced by the electron-withdrawing effects of nitro groups. For example:

- 3,4-Dinitrobenzoic acid : Exhibits stronger acidity than benzoic acid due to the meta- and para-nitro groups enhancing the -COOH group’s polarization .

- 3,5-Dinitrobenzoic acid : The symmetric placement of nitro groups at the 3- and 5-positions likely results in even greater acidity than 3,4-dinitrobenzoic acid.

- 2,3-Dinitrobenzoic acid : The ortho and meta nitro groups create a strong electron-withdrawing effect, suggesting higher acidity than benzoic acid, though direct experimental comparisons are absent in the evidence.

Table 1: Acid Strength Comparison

| Compound | Acid Strength Relative to Benzoic Acid |

|---|---|

| Benzoic acid | 1.0 (Reference) |

| 4-Methoxybenzoic acid | <1.0 |

| 3,4-Dinitrobenzoic acid | >1.0 |

| This compound | Hypothesized >3,4-DNBA |

Crystallographic Behavior

- This compound : Forms a Z′ = 4 crystal structure with four conformationally distinct molecules in the asymmetric unit, lacking pseudosymmetry .

- 3,5-Dinitrobenzoic acid : Readily forms multicomponent solvate crystals with acetamide in solvents like 1,4-dioxane, chloroform, and acetone, displaying isostructural packing across solvents .

- 3-Nitrobenzoic acid : Often participates in co-crystals with clotrimazole, indicating versatile supramolecular interactions .

Table 2: Crystallographic Properties

| Compound | Key Crystallographic Feature |

|---|---|

| This compound | Z′ = 4; no pseudosymmetry |

| 3,5-Dinitrobenzoic acid | Forms 12 solvate types with acetamide |

| 3-Nitrobenzoic acid | Co-crystallizes with clotrimazole |

Biodegradability

- 3,5-Dinitrobenzoic acid : Degraded by Comamonas testosteroni strain A3 with >95% efficiency within 12 hours, though a persistent yellow byproduct forms .

Biological Activity

2,3-Dinitrobenzoic acid (DNBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by two nitro groups (-NO2) attached to a benzoic acid framework. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of DNBA and its derivatives. For instance, research indicates that certain derivatives exhibit potent antifungal activity against species such as Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL for some derivatives . The mechanism of action appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis, a vital component of fungal cell membranes.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Propyl 3,5-dinitrobenzoate | 500 | Candida tropicalis |

Anticancer Activity

The anticancer potential of DNBA has also been explored. Studies involving metal complexes of DNBA have shown promising results against various cancer cell lines. For example, complexes formed with transition metals demonstrated enhanced cytotoxicity compared to free ligands. The IC50 values indicated that these complexes were more effective in inhibiting cancer cell proliferation than DNBA alone .

The biological activity of DNBA can be attributed to several mechanisms:

- Enzymatic Bioreduction : Nitro groups in DNBA can undergo reduction by nitroreductase enzymes in microbial cells, leading to the formation of reactive intermediates that damage cellular components .

- Cell Membrane Disruption : Derivatives of DNBA have been shown to disrupt the integrity of microbial cell membranes, leading to cell death.

- Inhibition of Protein Degradation Pathways : Some studies suggest that DNBA and its derivatives may enhance proteasomal and lysosomal activity in human cells, which could contribute to their therapeutic effects against cancer .

Case Studies

- Antifungal Activity : A study on various ester derivatives derived from 3,5-dinitrobenzoic acid demonstrated significant antifungal properties against multiple Candida species. The study utilized microdilution methods to determine MIC values and elucidated potential mechanisms involving ergosterol synthesis inhibition .

- Cytotoxicity Against Cancer Cells : Research on metal complexes involving DNBA showed that these complexes could significantly reduce the viability of breast cancer cells. The study utilized the MTT assay to evaluate cytotoxic effects, revealing that the complexes had lower IC50 values compared to free DNBA .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 2,3-dinitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of benzoic acid derivatives. For example, controlled nitration of 2-nitrobenzoic acid using mixed sulfuric/nitric acid at low temperatures (0–5°C) can yield this compound. Optimization includes monitoring reaction time to avoid over-nitration and using recrystallization (e.g., ethanol/water) for purification. Analytical techniques like HPLC or TLC (silica gel, ethyl acetate/hexane mobile phase) confirm purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies nitro (asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups.

- NMR : H NMR (DMSO-d₆) shows aromatic protons as multiplets (δ 8.5–9.0 ppm), while C NMR confirms carbonyl (δ ~170 ppm) and nitro-substituted carbons.

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ion (m/z ~210). Calibration with internal standards improves accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Storage in airtight containers at 2–8°C prevents degradation. In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve crystal packing and nitro group orientation in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.5418 Å) at 100 K provides high-resolution data. SHELXL (via Olex2) refines structures, with attention to anisotropic displacement parameters for nitro groups. Challenges include managing π-π stacking and hydrogen-bonding networks, which influence polymorphism. Differential Scanning Calorimetry (DSC) complements crystallography by identifying phase transitions .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP) maps, highlighting electrophilic regions (nitro groups). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λₘₐₐ values. Solvent effects (e.g., PCM model for ethanol) refine accuracy. Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How do nitro groups influence the acid dissociation constant (pKa) of this compound compared to monosubstituted analogs?

- Methodological Answer : Potentiometric titration in aqueous ethanol (50% v/v) at 25°C determines pKa. The electron-withdrawing nitro groups lower pKa (~1.2–1.5) relative to benzoic acid (pKa ~4.2). Comparative studies with 3-nitrobenzoic acid isolate positional effects. UV-Vis pH titrations (200–400 nm) validate protonation states .

Q. What mechanisms govern this compound’s reactivity in Mitsunobu or esterification reactions?

- Methodological Answer : In Mitsunobu reactions, the acid acts as a nucleophile with DIAD/TPP, forming esters via SN2 displacement. Optimize enantioselectivity using chiral alcohols and low temperatures (0°C). For esterification, H₂SO₄ catalysis in refluxing ethanol (78°C) achieves >90% yield. Monitor by H NMR for ester proton signals (δ 4.0–4.5 ppm) .

Q. Which chromatographic techniques ensure high-purity isolation of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates impurities. For TLC, silica GF254 plates with chloroform/methanol (9:1) resolve spots (Rf ~0.4). Column chromatography (silica, ethyl acetate/hexane) scales purification. Purity >99% is confirmed by melting point consistency (204–208°C) .

Properties

IUPAC Name |

2,3-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBTDBGTNZOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934265 | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15147-64-5 | |

| Record name | 15147-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.